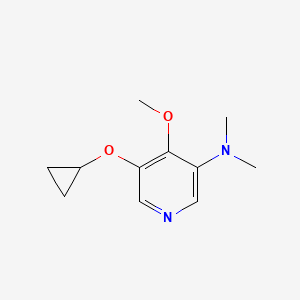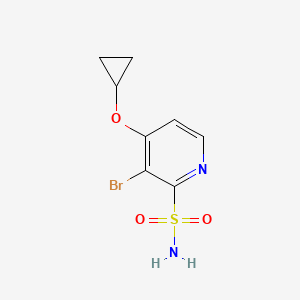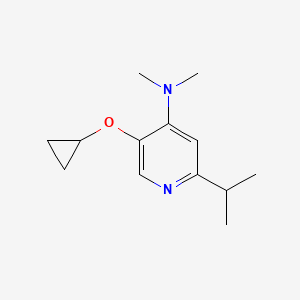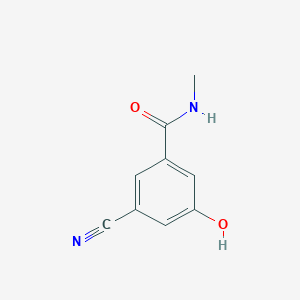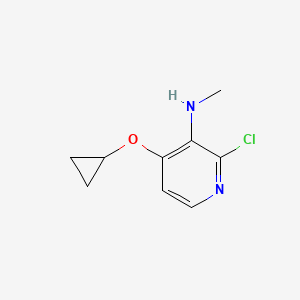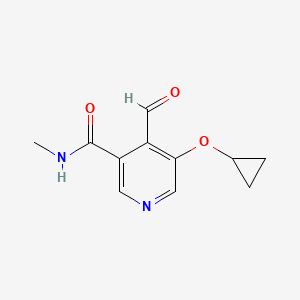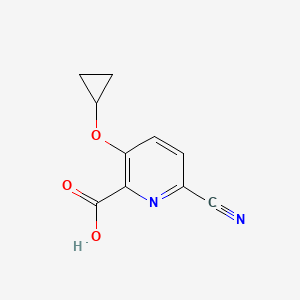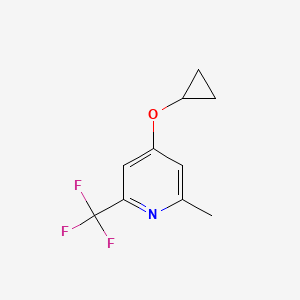
4-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its unique physicochemical properties, which make this compound of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of pyridine derivatives. For example, the trifluoromethylation of 4-iodobenzene can be used to prepare 4-(trifluoromethyl)pyridine . Another method involves the use of trichloromethyl-pyridine as a building block, where an exchange between chlorine and fluorine atoms occurs . Industrial production methods often involve vapor-phase reactions and the use of specialized catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as other nucleophilic and electrophilic reagents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can produce carbon-carbon bond-forming products with high functional group tolerance .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, particularly in the fields of agrochemicals and pharmaceuticals. Trifluoromethylpyridine derivatives, including 4-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine, are used as key structural motifs in active ingredients for crop protection and pest control . In the pharmaceutical industry, these compounds are used in the development of drugs with unique biological properties, such as enhanced metabolic stability and bioavailability . Additionally, they are used in the synthesis of intermediates for various chemical processes .
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s lipophilicity, electronic properties, and metabolic stability . These properties allow the compound to interact with biological targets more effectively, leading to its desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as 2,3,6-trifluoro-4-(trifluoromethyl)pyridine and 4-(trifluoromethyl)pyridine . These compounds share the trifluoromethyl group and pyridine ring structure, but differ in the presence of other substituents. The unique combination of the cyclopropoxy and methyl groups in this compound contributes to its distinct physicochemical properties and applications. Other similar compounds include 2,3-dichloro-5-(trifluoromethyl)-pyridine, which is used as an intermediate in the synthesis of crop-protection products .
Eigenschaften
Molekularformel |
C10H10F3NO |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-methyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NO/c1-6-4-8(15-7-2-3-7)5-9(14-6)10(11,12)13/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
LLLMIZJEEVDOIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


